1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 2-methoxyphenylhydrazine with 4-methoxybenzaldehyde and acetophenone under acidic or basic conditions to form the desired pyrazole ring.
Reaction Conditions:
Reagents: 2-methoxyphenylhydrazine, 4-methoxybenzaldehyde, acetophenone
Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Solvents: Ethanol, methanol, or other suitable organic solvents
Temperature: Typically conducted at room temperature or slightly elevated temperatures (25-60°C)
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyrazole ring itself.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce halogenated or alkylated derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The methoxyphenyl and phenyl groups can enhance its binding affinity and specificity for these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 1-(4-Methoxyphenyl)-3-phenyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
1-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to the specific arrangement of methoxyphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-26-19-14-12-18(13-15-19)22-16-20(17-8-4-3-5-9-17)24-25(22)21-10-6-7-11-23(21)27-2/h3-15,22H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFVPJURKOXUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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